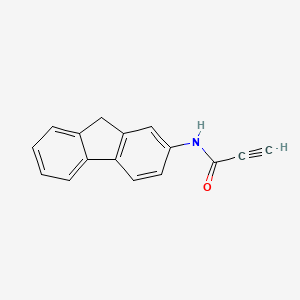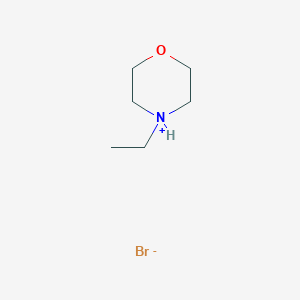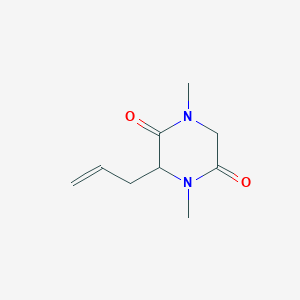
2,5-Piperazinedione,1,4-dimethyl-3-(2-propenyl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Piperazinedione,1,4-dimethyl-3-(2-propenyl)-(9CI) is a chemical compound with the molecular formula C8H12N2O2. It is a derivative of piperazine, characterized by the presence of two keto groups at the 2 and 5 positions of the piperazine ring, along with methyl and allyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Piperazinedione,1,4-dimethyl-3-(2-propenyl)-(9CI) typically involves the cyclization of appropriate amino acids or their derivatives. One common method is the cyclization of N-protected glycine derivatives under acidic conditions. The reaction conditions include the use of strong acids such as hydrochloric acid or trifluoroacetic acid, and the reaction is often carried out at elevated temperatures to facilitate ring closure.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of continuous flow chemistry techniques can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,5-Piperazinedione,1,4-dimethyl-3-(2-propenyl)-(9CI) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted piperazines.
Scientific Research Applications
2,5-Piperazinedione,1,4-dimethyl-3-(2-propenyl)-(9CI) has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.
Industry: The compound can be utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,5-Piperazinedione,1,4-dimethyl-3-(2-propenyl)-(9CI) exerts its effects depends on its specific application. For example, in biological studies, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
2,5-Piperazinedione,1,4-dimethyl-3-(2-propenyl)-(9CI) can be compared with other similar compounds, such as:
Piperazine-2,5-dione: This compound lacks the methyl and allyl substituents present in 2,5-Piperazinedione,1,4-dimethyl-3-(2-propenyl)-(9CI).
N-Methylpiperazine-2,5-dione: This compound has a single methyl group attached to the piperazine ring.
N,N'-Dimethylpiperazine-2,5-dione: This compound has two methyl groups attached to the piperazine ring.
The presence of the methyl and allyl substituents in 2,5-Piperazinedione,1,4-dimethyl-3-(2-propenyl)-(9CI) makes it unique compared to these similar compounds, potentially affecting its reactivity and biological activity.
Properties
Molecular Formula |
C9H14N2O2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
1,4-dimethyl-3-prop-2-enylpiperazine-2,5-dione |
InChI |
InChI=1S/C9H14N2O2/c1-4-5-7-9(13)10(2)6-8(12)11(7)3/h4,7H,1,5-6H2,2-3H3 |
InChI Key |
QSKJKGKJVFHFDK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(=O)N(C(C1=O)CC=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3aS,7aR)-2,3,3a,4,7,7a-hexahydro-1H-inden-2-yl]methanol](/img/structure/B15349352.png)
![5-[2,3-Bis(trimethylsiloxy)-2-propenyl]-1,3-dimethyl-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15349353.png)
![Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-n-[4-[3-ethoxy-4,5-dihydro-5-oxo-4-[(1-phenyl-1h-tetrazol-5-yl)thio]-1h-pyrazol-1-yl]phenyl]-](/img/structure/B15349354.png)

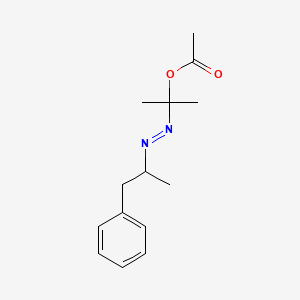
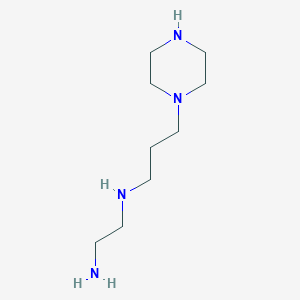
![[1,1'-Biphenyl]-2,3,3',4'-tetramine](/img/structure/B15349387.png)
![7-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15349396.png)
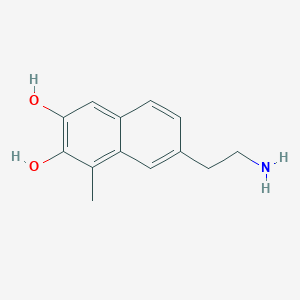
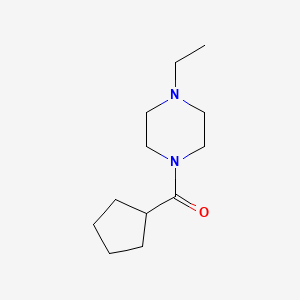
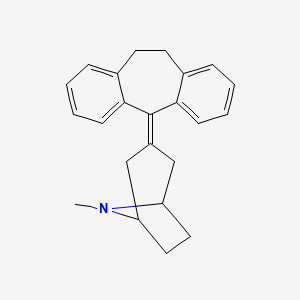
![3-cyclopentyl-1-(2,4-difluorophenyl)-1-[2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethyl]urea](/img/structure/B15349431.png)
